ICA

概要

説明

イソクエン酸は、すべての好気性生物における重要な代謝経路であるクエン酸回路において重要な役割を果たす天然に存在する化合物です。これは、炭水化物、脂肪、タンパク質を二酸化炭素と水に変換する中間体であり、それによってエネルギーを生成します。イソクエン酸は、クエン酸と構造的に類似していますが、ヒドロキシル基とカルボキシル基の配置が異なります。

準備方法

合成経路と反応条件

イソクエン酸は、クエン酸の異性化によって合成できます。このプロセスには、クエン酸をシスアコニット酸を介してイソクエン酸に可逆的に異性化する触媒作用を行うアコニターゼなどの特定の酵素の使用が含まれます。反応条件は通常、酵素の活性を好むpHで緩衝された水溶液を必要とします。

工業生産方法

イソクエン酸の工業生産は、多くの場合、微生物発酵を使用して行われます。酵母Yarrowia lipolyticaはこの目的で一般的に使用されます。発酵プロセスには、グルコースまたはエタノールなどの炭素源を含む培地で酵母を培養することが含まれます。主要な酵素と通気条件を調整することで、生産を最適化できます。 例えば、高通気と鉄やイタコン酸などの代謝調節剤の添加は、イソクエン酸の収率を大幅に向上させることができます .

化学反応の分析

反応の種類

イソクエン酸は、次のようないくつかのタイプの化学反応を起こします。

酸化: イソクエン酸は、イソクエン酸脱水素酵素の存在下でα-ケトグルタル酸に酸化することができます。

還元: 特定の条件下でクエン酸に還元できます。

置換: イソクエン酸は、そのヒドロキシル基が他の官能基に置き換えられる置換反応に関与できます。

一般的な試薬と条件

酸化: イソクエン酸の酸化は、通常、補酵素としてNAD+またはNADP+の存在を必要とします。

還元: 還元反応には、水素化ホウ素ナトリウムなどの還元剤が含まれる場合があります。

置換: 置換反応は、多くの場合、酸性または塩基性環境などの触媒または特定の反応条件を必要とします。

主な生成物

α-ケトグルタル酸: イソクエン酸の酸化によって生成されます。

クエン酸: イソクエン酸の還元によって生成できます。

科学研究への応用

イソクエン酸は、科学研究で幅広い用途があります。

化学: 機器の校正と方法の検証のために分析化学において標準として使用されます。

生物学: 代謝研究において役割を果たし、クエン酸回路を調査するために使用されます。

医学: イソクエン酸とその誘導体は、その潜在的な抗酸化特性とその酸化ストレスの抑制における役割について研究されています。

科学的研究の応用

Isocitric acid has a wide range of applications in scientific research:

Chemistry: Used as a standard in analytical chemistry for calibrating instruments and validating methods.

Biology: Plays a role in metabolic studies and is used to investigate the citric acid cycle.

Medicine: Isocitric acid and its derivatives are studied for their potential antioxidant properties and their role in combating oxidative stress.

作用機序

イソクエン酸は、主にクエン酸回路における役割を通じてその効果を発揮します。これは、イソクエン酸脱水素酵素によってα-ケトグルタル酸に変換され、この反応によりNADHまたはNADPHも生成されます。これらの分子は、細胞のエネルギー通貨であるATPの生成に不可欠です。 さらに、イソクエン酸は、金属イオンをキレートし、フリーラジカルをスカベンジする能力を介して、抗酸化特性を示すことが示されています .

類似の化合物との比較

イソクエン酸は、クエン酸やα-ケトグルタル酸などのクエン酸回路の他の中間体と似ています。 その官能基の特定の配置は、それが独特の生化学反応に関与することを可能にするため、独特です。クエン酸と比較して、イソクエン酸は追加のヒドロキシル基を持っているため、特定の化学プロセスでより反応性があります。 一方、α-ケトグルタル酸はアミノ酸代謝における主要な中間体であり、異なる機能的特性を持っています .

類似の化合物のリスト

- クエン酸

- α-ケトグルタル酸

- リンゴ酸

- コハク酸

イソクエン酸について他に知りたいことはありますか?

類似化合物との比較

Isocitric acid is similar to other intermediates in the citric acid cycle, such as citric acid and alpha-ketoglutaric acid. it is unique in its specific arrangement of functional groups, which allows it to participate in distinct biochemical reactions. Compared to citric acid, isocitric acid has an additional hydroxyl group, making it more reactive in certain chemical processes. Alpha-ketoglutaric acid, on the other hand, is a key intermediate in amino acid metabolism and has different functional properties .

List of Similar Compounds

- Citric acid

- Alpha-ketoglutaric acid

- Malic acid

- Succinic acid

Is there anything else you would like to know about isocitric acid?

特性

IUPAC Name |

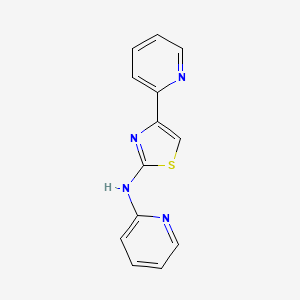

N,4-dipyridin-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c1-3-7-14-10(5-1)11-9-18-13(16-11)17-12-6-2-4-8-15-12/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCUBTFYRLAMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。